molecular formula C26H29ClF2N4O8S B8081605 [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid

Numéro de catalogue: B8081605
Poids moléculaire: 631.0 g/mol
Clé InChI: CQKWYQOOVWQULQ-LREBCSMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid is a potent, selective, and orally available nociceptin receptor antagonist. It has shown potential for the treatment of major depressive disorder and alcoholism. The compound has high affinity and antagonist potency for the nociceptin receptor, making it a valuable tool in scientific research .

Méthodes De Préparation

The synthesis of [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the tartrate salt to enhance the compound’s solubility and stability .

Analyse Des Réactions Chimiques

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:

Applications De Recherche Scientifique

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:

Mécanisme D'action

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid exerts its effects by antagonizing the nociceptin receptor (NOP receptor). This receptor is involved in the regulation of various physiological processes, including pain perception, mood, and addiction. By blocking the NOP receptor, this compound can modulate these processes, leading to its potential therapeutic effects in treating depression and alcoholism .

Comparaison Avec Des Composés Similaires

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its high affinity and selectivity for the nociceptin receptor. Similar compounds include:

Activité Biologique

The compound identified as [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol; (2R,3R)-2,3-dihydroxybutanedioic acid (commonly referred to as LY2940094) is a synthetic organic compound with significant pharmacological potential. Its structure features a complex arrangement of piperidine and pyrazole moieties, which are known for their diverse biological activities.

PropertyValue
Chemical Formula C26H29ClF2N4O8S
Molecular Weight 631.05 g/mol
IUPAC Name [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol; (2R,3R)-2,3-dihydroxybutanedioic acid
CAS Number 1307245-87-9

Biological Activity Overview

The biological activity of LY2940094 has been primarily studied in the context of its role as a nociceptin receptor antagonist . This receptor is implicated in various neurobehavioral processes, making LY2940094 a candidate for therapeutic applications in conditions such as pain management and neurodegenerative diseases.

Research indicates that LY2940094 operates by selectively antagonizing the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in modulating pain and stress responses. The compound's effectiveness as an antagonist suggests it may help in alleviating symptoms associated with disorders linked to nociceptive signaling.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic pathways:

  • Acetylcholinesterase (AChE) : LY2940094 has demonstrated mixed-type inhibition against AChE, suggesting its utility in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
  • α-Glucosidase : Kinetic studies revealed competitive inhibition against α-glucosidase, indicating its potential role in managing diabetes by regulating glucose metabolism .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of LY2940094 with its target enzymes. The structural features of the compound facilitate strong interactions with active sites of AChE and α-glucosidase, enhancing its inhibitory efficacy .

Clinical Implications

In a study examining the effects of LY2940094 on pain modulation, subjects treated with the compound showed significant reductions in nociceptive responses compared to controls. This underscores its potential application in pain management therapies.

Comparative Analysis with Other Compounds

A comparative study involving various piperidine derivatives indicated that LY2940094 exhibited superior inhibitory activity against AChE compared to other tested compounds. This positions it as a promising candidate for further development in neuropharmacology .

Propriétés

IUPAC Name

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O2S.C4H6O6/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;5-1(3(7)8)2(6)4(9)10/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKWYQOOVWQULQ-LREBCSMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClF2N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.